Iomethin I 125

Descripción

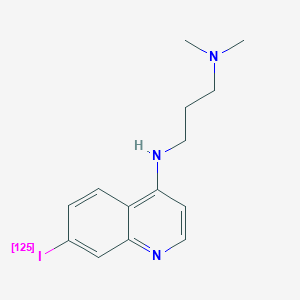

Structure

2D Structure

Propiedades

Número CAS |

17033-82-8 |

|---|---|

Fórmula molecular |

C14H18IN3 |

Peso molecular |

353.22 g/mol |

Nombre IUPAC |

N-(7-(125I)iodanylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine |

InChI |

InChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17)/i15-2 |

Clave InChI |

XKUMTLINEKGTOG-VLPIPSKASA-N |

SMILES |

CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |

SMILES isomérico |

CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)[125I] |

SMILES canónico |

CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |

Otros números CAS |

17033-82-8 |

Origen del producto |

United States |

Radiochemical Synthesis and Analytical Characterization of Iomethin I 125

Synthetic Pathways for Iomethin I 125 Radiolabeling

The synthesis of this compound involves the introduction of the radioactive iodine-125 (B85253) isotope into a precursor molecule. The choice of synthetic pathway is crucial for achieving high radiochemical yield, purity, and specific activity.

Precursor Design and Chemical Reaction Optimization

The precursor for the radiolabeling of this compound is a critical component of the synthesis. A common strategy involves the use of a non-radioactive, stable precursor that can be efficiently converted to the desired radioiodinated product. For aromatic iodination, precursors with activating groups or, more commonly, organometallic precursors are employed to facilitate regioselective and efficient radioiodine incorporation. acs.org

A highly effective approach for the synthesis of radioiodinated aromatic compounds is the use of trialkylstannyl precursors. nih.gov For this compound, a suitable precursor would be the corresponding N-(p-tributylstannylphenyl)-2-aminoisocapronitrile. This precursor allows for a facile and regioselective iododestannylation reaction.

The optimization of the chemical reaction involves several key parameters:

Oxidizing Agent: Electrophilic radioiodination requires an oxidizing agent to convert the iodide (I⁻) to a more reactive electrophilic species (e.g., I⁺). Common oxidizing agents include Chloramine-T, Iodogen, and peracetic acid. nih.govacs.org The choice and concentration of the oxidizing agent are optimized to maximize the radiochemical yield while minimizing potential damage to the precursor and product.

Reaction Medium: The reaction is typically carried out in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), which can dissolve the precursor and facilitate the reaction. acs.org The pH of the reaction mixture is also a critical parameter that is carefully controlled to ensure optimal reaction kinetics and stability of the reactants. nih.gov

Reaction Time and Temperature: The reaction time and temperature are optimized to drive the reaction to completion while minimizing the formation of impurities and decomposition of the radiolabeled product. These reactions are often rapid, occurring within minutes at room temperature. acs.org

| Parameter | Condition | Rationale |

| Precursor | N-(p-tributylstannylphenyl)-2-aminoisocapronitrile | Enables high regioselectivity and efficient radioiodination via iododestannylation. |

| Oxidizing Agent | Chloramine-T or Iodogen | Provides a reliable and efficient means of generating the electrophilic iodine species. |

| Solvent | Methanol or Acetonitrile | Ensures solubility of the precursor and facilitates the reaction. |

| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently without causing degradation. |

| Reaction Time | 5-15 minutes | Typically sufficient to achieve high radiochemical yields. |

Development of Efficient Radiolabeling Protocols

An efficient radiolabeling protocol for this compound is designed to be robust, reproducible, and yield a product of high radiochemical purity. A typical protocol using a tributylstannyl precursor would involve the following steps:

The tributylstannyl precursor is dissolved in a suitable organic solvent in a reaction vial.

A buffered solution of Sodium Iodide I 125 ([¹²⁵I]NaI) is added to the vial.

The oxidizing agent (e.g., Chloramine-T solution) is added to initiate the radioiodination reaction.

The reaction is allowed to proceed for the optimized time at room temperature.

The reaction is quenched by the addition of a reducing agent, such as sodium metabisulfite, to stop the iodination process.

The crude reaction mixture is then purified to isolate the this compound.

This protocol is designed to be straightforward and rapid, which is essential when working with short-lived radionuclides, although Iodine-125 has a relatively long half-life of about 60 days. nih.gov

Integration of Specific Linker Chemistries for Conjugation

In some applications, it may be desirable to conjugate this compound to a larger biomolecule, such as a peptide or antibody, to improve its targeting properties. This is achieved through the use of bifunctional linkers. researchgate.netnih.gov A linker is a chemical moiety that has two reactive ends: one to attach to the radiolabeled compound and the other to attach to the biomolecule.

For this compound, the precursor could be designed to include a functional group suitable for conjugation, such as a carboxylic acid or an amine. This functional group can then be reacted with a corresponding functional group on a linker. Common linker chemistries include:

Amide bond formation: A carboxylic acid on the Iomethin precursor can be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with an amine group on a linker or biomolecule. nih.gov

Thioether bond formation: A maleimide (B117702) group can be introduced onto the Iomethin precursor, which can then react with a thiol group on a biomolecule. ub.edu

Click Chemistry: This involves highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to conjugate the radiolabeled molecule to a biomolecule.

The choice of linker chemistry depends on the specific application and the nature of the biomolecule to be conjugated. The linker should be stable under physiological conditions and not interfere with the biological activity of the conjugated molecule. mdpi.com

Radiochemical Purity and Stability Assessment

Ensuring the high radiochemical purity and stability of this compound is paramount for its potential use.

Chromatographic Techniques for Radiochemical Purity Determination

The radiochemical purity of this compound is defined as the fraction of the total radioactivity present in the chemical form of this compound. It is typically determined using chromatographic techniques that can separate the desired radiolabeled product from unreacted [¹²⁵I]iodide and other radiochemical impurities.

High-Performance Liquid Chromatography (HPLC): Radio-HPLC is the gold standard for determining radiochemical purity. A reversed-phase HPLC system is commonly used, where the mobile phase composition (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) is optimized to achieve good separation of this compound from potential impurities. researchgate.netresearchgate.net The eluate is passed through a radiation detector to generate a radiochromatogram. The percentage of radiochemical purity is calculated by integrating the peak corresponding to this compound and dividing it by the total integrated radioactivity of all peaks. A radiochemical purity of >95% is generally required. nih.gov

Thin-Layer Chromatography (TLC): Radio-TLC is a simpler and faster method that can also be used for routine quality control. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase are chosen to separate this compound from free iodide. The distribution of radioactivity on the TLC plate is then measured using a radio-TLC scanner.

| Technique | Principle | Typical Parameters |

| Radio-HPLC | Separation based on polarity | Column: C18 reversed-phase; Mobile Phase: Gradient of acetonitrile/water with 0.1% TFA; Detector: UV and radioactivity detector. |

| Radio-TLC | Separation based on differential partitioning | Stationary Phase: Silica gel plate; Mobile Phase: Ethyl acetate/hexane mixture; Detector: Radio-TLC scanner. |

In Vitro Radiochemical Stability under Simulated Biological Conditions

The stability of this compound is assessed under conditions that mimic the biological environment to ensure that the radioiodine remains attached to the molecule after administration. nih.gov

Human Serum Stability: The in vitro stability is evaluated by incubating this compound in human serum at 37°C for various time points (e.g., 1, 4, and 24 hours). nih.govresearchgate.net At each time point, an aliquot of the serum is taken, and the proteins are precipitated (e.g., with acetonitrile or ethanol). The supernatant is then analyzed by radio-HPLC or radio-TLC to determine the percentage of intact this compound remaining and to identify any degradation products, particularly free [¹²⁵I]iodide. A high stability in serum is crucial to minimize non-target radiation exposure, especially to the thyroid gland, which readily takes up free iodide. acs.org

A typical in vitro stability study would aim to demonstrate that >90% of the radioactivity remains as intact this compound after 24 hours of incubation in human serum. researchgate.net

Advanced Radiochemical Quality Assurance Methodologies

The quality assurance of radiopharmaceuticals is a critical component of their production and clinical application, ensuring that the final product is safe and effective for its intended diagnostic or therapeutic use. For iodine-125 (I-125) labeled compounds such as this compound, a robust quality control program is essential to verify its identity, purity, and activity before it can be deemed suitable for any application. This involves a series of sophisticated analytical techniques designed to confirm the integrity of the radiolabeled molecule and to quantify its radioactive content accurately.

Establishment of Analytical Methods for Radiopharmaceutical Integrity

The establishment of reliable analytical methods is the cornerstone of quality assurance for any radiopharmaceutical. These methods are designed to confirm the chemical identity of the compound and to determine its radiochemical purity. The radiochemical purity is a measure of the percentage of the total radioactivity in the desired chemical form. For this compound, this means ensuring that the iodine-125 is attached to the correct Iomethin molecule and that the amount of "free" or unbound iodine-125, as well as other radiolabeled impurities, is below a specified limit.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of radiopharmaceuticals. orbit.com An HPLC system can be equipped with a radiation detector to monitor the elution of radioactive species from the column. This allows for the separation and quantification of the intact radiolabeled compound from any impurities. The choice of the column, mobile phase, and detector settings are all critical parameters that must be optimized for the specific compound being analyzed.

Below is an illustrative data table outlining the types of analytical methods that would be established for the quality control of a radiopharmaceutical like this compound.

| Analytical Method | Parameter Measured | Typical Acceptance Criteria | Instrumentation |

| High-Performance Liquid Chromatography (HPLC) | Radiochemical Purity, Identity | ≥ 95% | HPLC with UV and Radioactivity Detectors |

| Thin-Layer Chromatography (TLC) | Radiochemical Purity | ≥ 95% | TLC Scanner |

| Gamma Spectroscopy | Radionuclidic Purity | Presence of I-125 characteristic photopeak (27-35 keV), absence of other gamma-emitting nuclides | Multichannel Analyzer with NaI(Tl) or HPGe Detector |

| pH Measurement | pH of the final product | 6.0 - 7.5 | Calibrated pH meter |

This table is illustrative and represents general standards for radiopharmaceutical quality control. Specific parameters for this compound would need to be established based on dedicated studies.

Quantitative Radiometric Analysis

Quantitative radiometric analysis is performed to accurately determine the total amount of radioactivity in a sample of this compound. This is a critical parameter for ensuring that the correct amount of the radiopharmaceutical is used in any subsequent application.

The most common instrument for this purpose is a dose calibrator, which is an ionization chamber specifically designed to measure the activity of gamma-emitting radionuclides. The instrument is calibrated using standard sources of known activity to ensure its accuracy. For the measurement of this compound, the dose calibrator would be set to the appropriate energy window for iodine-125.

In addition to the total activity, the specific activity of the radiopharmaceutical is also an important parameter. Specific activity is defined as the amount of radioactivity per unit mass of the compound and is typically expressed in units such as Curies per milligram (Ci/mg) or Becquerels per mole (Bq/mol). A high specific activity is often desirable to minimize the chemical mass of the compound administered while still providing a sufficient radioactive signal.

The following table presents hypothetical research findings for the quantitative radiometric analysis of a batch of this compound, illustrating the type of data that would be generated during quality control.

| Parameter | Measurement Value | Instrumentation |

| Total Radioactivity | 10.5 mCi | Dose Calibrator |

| Radioactive Concentration | 2.1 mCi/mL | Dose Calibrator, Volumetric Measurement |

| Specific Activity | ~17 Ci/mg | Calculated from Total Radioactivity and Mass of Iomethin |

| Half-life | 59.4 days | Measured over time with a gamma counter |

This table contains illustrative data. Actual values would be determined for each batch of this compound produced.

The decay of Iodine-125 occurs via electron capture to an excited state of Tellurium-125. nih.gov This decay process results in the emission of low-energy gamma rays and X-rays, which are detected by the radiometric instruments. The relatively long half-life of iodine-125 (59.4 days) allows for a reasonable shelf-life for this compound, provided that the compound itself remains chemically stable over this period. nih.gov

Preclinical Investigations of Iomethin I 125

In Vitro Biological System Analysis

In vitro studies are crucial for the preclinical evaluation of radiopharmaceuticals like Iomethin I 125. These studies, conducted in controlled laboratory settings using cell cultures and isolated biological components, provide foundational knowledge about a compound's biological behavior before any animal or human testing. However, specific experimental data for this compound is not present in the reviewed literature. The following subsections describe the types of analyses that would be conducted for a compound like this compound.

Cellular Uptake and Internalization Mechanisms

The investigation of cellular uptake is fundamental to understanding how a radiolabeled compound like this compound enters target cells. Studies with analogous radioiodinated quinoline (B57606) derivatives suggest that these compounds can be taken up by cancer cells through specific mechanisms. For instance, research on other radioiodinated molecules indicates that uptake can be temperature- and concentration-dependent, often suggesting an active transport mechanism rather than simple diffusion eurekaselect.com.

In a typical study, the time-dependent accumulation of this compound would be measured in cultured cancer cells, potentially those known to express specific targets such as melanoma or prostate cancer cells. For example, studies on a radioiodinated benzo[d]imidazole-quinoline derivative, [¹²⁵I]8, demonstrated higher uptake in cells positive for platelet-derived growth factor receptor β (PDGFRβ) cornell.edu. To elucidate the internalization mechanism, experiments would be conducted at different temperatures (e.g., 37°C vs. 4°C) to distinguish between energy-dependent and passive processes. Furthermore, the use of metabolic inhibitors could help to determine the specific pathways involved, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.

Receptor Binding Kinetics and Ligand Affinity Profiling

Understanding how this compound interacts with its molecular target is the focus of receptor binding kinetics and ligand affinity profiling. These studies are essential for confirming the compound's specificity and potency.

Determination of Dissociation Constants and Inhibition Profiles

To quantify the affinity of this compound for its putative receptor, saturation binding assays and competitive binding assays would be performed. The dissociation constant (Kd) is a key parameter derived from these assays, indicating the concentration of the radioligand at which 50% of the receptors are occupied at equilibrium scholarsresearchlibrary.com. A lower Kd value signifies higher binding affinity.

In competitive binding assays, various concentrations of a non-radiolabeled competitor would be used to displace this compound from its binding sites. This allows for the determination of the inhibitory constant (Ki), which reflects the affinity of the competitor for the receptor oncotarget.com. For example, studies on a dual-ligand targeting melanoma showed a high affinity for the σ1R receptor with a Ki of 19.0 nM mdpi.com.

Interactive Data Table: Illustrative Receptor Binding Affinity Data for Analogous Compounds

| Compound | Target Receptor | Cell Line | K_i (nM) |

| Compound 7 | CDC25A/B/C | A2058 (Melanoma) | 0.01 - 4.4 µM |

| Dual-ligand 5c | σ₁R | - | 19.0 |

| [¹²⁵I]IPAB | Sigma-1 | Malignant Melanoma | 6.0 |

Note: This table is for illustrative purposes only and presents data for analogous or related compounds, not this compound, for which specific data is not available.

Stereoselective Effects in Ligand-Target Interactions

Many biological molecules are chiral, and their interactions with receptors can be stereoselective, meaning that one stereoisomer (enantiomer or diastereomer) binds with significantly higher affinity than another. While the chemical structure of Iomethin itself does not inherently suggest stereoisomers, if derivatives were to be developed, this would be a critical consideration. Studies on other compounds, such as fluorinated estradiol (B170435) derivatives, have shown that stereochemistry can significantly impact receptor binding and biological activity nih.gov. To investigate this for a relevant compound, each stereoisomer would be synthesized and evaluated separately in binding assays to determine if the receptor prefers a specific three-dimensional orientation for binding.

Target Specificity and Selectivity Assays

Target specificity is a crucial characteristic of a diagnostic or therapeutic agent, ensuring it interacts primarily with its intended target and not with other molecules, which could lead to off-target effects. To assess the specificity of this compound, its binding would be tested against a panel of different receptors and cell lines.

For instance, if this compound is hypothesized to target a specific receptor on melanoma cells, its uptake and binding would be compared between melanoma cells and other cancer cell types (e.g., breast, lung) as well as normal cells nih.gov. A high degree of specificity would be demonstrated by significantly higher uptake in the target cells. Blocking studies, where target cells are pre-incubated with a non-radiolabeled ligand known to bind to the target receptor, would be performed. A significant reduction in the uptake of this compound in the presence of the blocking agent would confirm its specific binding to that receptor cornell.edu. For example, the uptake of a radioiodinated quinoline derivative, [¹²⁵I]CQ, showed binding specificity to breast, bladder, and prostate tumors, which was confirmed by histopathology snmjournals.org.

In Vitro Metabolic Fate and Biotransformation Studies

The metabolic stability and biotransformation of a radiopharmaceutical influence its in vivo pharmacokinetics and dosimetry. In vitro metabolism studies are designed to identify the metabolic pathways and the resulting metabolites nih.govuv.es.

These studies typically involve incubating this compound with liver microsomes, S9 fractions, or hepatocytes, which contain the primary drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily creative-biolabs.com. Over time, samples are analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify the parent compound and its metabolites. This would reveal whether this compound is metabolized and, if so, through which reactions (e.g., oxidation, hydroxylation, dealkylation). Studies on other complex molecules have shown that biotransformation can lead to various metabolites, some of which may be active sciopen.commdpi.com. Understanding the metabolic profile of this compound is essential for predicting its behavior and safety in vivo.

In Vivo Preclinical Pharmacological Evaluation

The in vivo preclinical assessment of this compound has been conducted to understand its distribution and fate within a living organism. These studies are crucial for determining the compound's potential for selectively targeting tumor tissues.

To evaluate the biodistribution of this compound, researchers have utilized established animal models of cancer. One key model involves syngeneic inbred Lewis rats bearing the rat mammary tumor (RMT). snmjournals.org Another model employs athymic nude mice with HT-39 human tumor xenografts, representing a human breast cancer model. snmjournals.org Additionally, studies have been performed in rats bearing the Walker 256 carcinosarcoma to assess tumor visualization capabilities. nih.gov In some studies, Copenhagen rats with Dunning R3327 prostate tumors (MAT-LyLu) and SCID mice with human PC-3 prostate tumor xenografts were also used, although this compound showed limitations in these particular prostate cancer models. dtic.mil For general biodistribution studies of radioiodine, male Sprague Dawley rats have also been utilized. nih.govnih.gov These models allow for the quantitative analysis of the radiotracer's uptake in various organs and tumors.

Following intravenous administration of this compound, its distribution throughout the body has been meticulously quantified. The data, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g), reveals the compound's uptake and retention characteristics in different organs over time.

In rats bearing the RMT tumor, radioactivity in the tumor continued to increase over time, reaching a maximum of 1.65 %ID/g by 24 hours. snmjournals.org In contrast, blood levels decreased significantly during the same period. snmjournals.org The liver showed the highest uptake among non-target organs, peaking at 5.89 %ID/g at 3 hours. snmjournals.org

In the athymic mouse model with HT-39 human tumor xenografts, the tissue uptake of this compound was generally higher than in the rat model. snmjournals.org The maximum tumor uptake in mice was 4.96 %ID/g. snmjournals.org However, similar to the rat model, significant radioactivity was observed in the abdominal area, primarily associated with the liver, kidney, and gastrointestinal tract. snmjournals.org

Comparative studies with other phospholipid ether analogs, such as NM-294 and NM-295, in rats with Walker 256 carcinosarcoma showed that while all compounds could visualize the tumor, this compound (NM-324) had a slower clearance rate from tissues compared to NM-295. nih.gov Within 24 hours, only about 20% of the radioactivity from this compound was excreted, compared to 70% for NM-295. nih.gov

Below are interactive tables summarizing the biodistribution data for this compound (NM-324) in different animal models.

Table 1: Biodistribution of this compound (NM-324) in Female Lewis Rats with RMT Tumors (%ID/g) Data adapted from Rampy et al., Journal of Nuclear Medicine, 1996. snmjournals.org

| Tissue | 1 hr | 3 hr | 6 hr | 24 hr | 48 hr | 96 hr | 120 hr |

| Blood | 0.90±0.04 | 0.61±0.03 | 0.44±0.02 | 0.26±0.01 | 0.23±0.02 | 0.19±0.02 | 0.17±0.01 |

| Tumor | 0.88±0.06 | 1.18±0.06 | 1.34±0.11 | 1.65±0.14 | 1.63±0.16 | 1.63±0.14 | 1.45±0.12 |

| Muscle | 0.21±0.02 | 0.14±0.01 | 0.11±0.01 | 0.09±0.01 | 0.08±0.01 | 0.08±0.01 | 0.07±0.01 |

| Liver | 5.86±0.39 | 5.89±0.44 | 5.25±0.39 | 3.51±0.25 | 2.87±0.27 | 2.21±0.18 | 1.95±0.15 |

| Kidney | 3.65±0.28 | 3.78±0.31 | 3.32±0.29 | 2.23±0.18 | 1.85±0.19 | 1.44±0.12 | 1.28±0.10 |

| Lung | 1.76±0.11 | 1.28±0.09 | 0.98±0.07 | 0.62±0.04 | 0.53±0.05 | 0.43±0.04 | 0.38±0.03 |

| Spleen | 1.28±0.09 | 1.15±0.09 | 0.98±0.08 | 0.69±0.05 | 0.60±0.06 | 0.50±0.04 | 0.45±0.04 |

Table 2: Biodistribution of this compound (NM-324) in Athymic Nude Mice with HT-39 Tumors (%ID/g) Data adapted from Rampy et al., Journal of Nuclear Medicine, 1996. snmjournals.org

| Tissue | 1 hr | 3 hr | 6 hr | 24 hr | 48 hr | 96 hr | 120 hr |

| Blood | 2.33±0.18 | 1.87±0.15 | 1.45±0.12 | 0.81±0.07 | 0.64±0.06 | 0.48±0.05 | 0.42±0.04 |

| Tumor | 2.89±0.25 | 3.87±0.31 | 4.54±0.38 | 4.96±0.42 | 4.78±0.45 | 4.21±0.39 | 3.89±0.35 |

| Muscle | 0.65±0.05 | 0.52±0.04 | 0.41±0.03 | 0.25±0.02 | 0.20±0.02 | 0.16±0.01 | 0.14±0.01 |

| Liver | 14.2±1.1 | 13.5±1.2 | 12.1±1.1 | 8.98±0.75 | 7.54±0.71 | 6.12±0.58 | 5.55±0.51 |

| Kidney | 8.95±0.72 | 8.54±0.78 | 7.65±0.69 | 5.43±0.48 | 4.56±0.43 | 3.67±0.34 | 3.21±0.29 |

| Lung | 4.87±0.39 | 4.12±0.35 | 3.45±0.30 | 2.11±0.19 | 1.76±0.17 | 1.34±0.12 | 1.18±0.11 |

| Spleen | 3.54±0.29 | 3.11±0.27 | 2.76±0.24 | 1.98±0.18 | 1.65±0.16 | 1.33±0.12 | 1.17±0.11 |

To visualize the microscopic distribution of this compound within tissues, ex vivo autoradiography has been performed on kidney, liver, and tumor samples from both rat and mouse models. snmjournals.org This technique provides a detailed picture of where the radiolabeled compound accumulates at a cellular level.

In tumor tissue, microautoradiography revealed that the radioactivity was primarily localized within the cytoplasm of the tumor cells. snmjournals.org In some instances, the silver grains, which indicate the presence of the radioisotope, were also observed on the cell membrane. snmjournals.org This cellular localization is consistent with the proposed mechanism of action for phospholipid ethers, which involves interaction with cell membranes.

Understanding the metabolic fate of this compound is essential for interpreting its biodistribution and imaging characteristics. Studies in rats bearing the Walker 256 carcinosarcoma have provided insights into its in vivo metabolism. nih.gov

Analysis of lipid extracts from both the liver and tumor tissues showed that the radioactivity present was associated with the parent compound, this compound. nih.gov This indicates that the compound is taken up and retained in these tissues in its original form. nih.gov

In contrast, analysis of urine and fecal extracts revealed the presence of metabolites only. nih.gov This finding suggests that this compound is metabolized, and its metabolic products are then cleared from the body and excreted. nih.gov The majority of the excreted radioactivity for this compound and related analogs was found in the urine. nih.gov

Molecular Mechanisms of Iomethin I 125 Interaction

Elucidation of Specific Binding Targets and Pathways

Comprehensive studies detailing the specific binding targets and cellular pathways modulated by Iomethin I 125 are not presently available. While its use in melanoma imaging suggests an affinity for melanin (B1238610), the broader receptor and non-receptor interactions remain uncharacterized. nih.govresearchgate.net

Investigation of Receptor Subtype Selectivity

There is no published research that investigates the receptor subtype selectivity of this compound. Studies on related 4-phenyl quinoline (B57606) derivatives have explored their binding to serotonin (B10506) receptors, but this has not been extended to this compound. nih.gov

Probing Serotonergic Systems in Relevant Research Models

Scientific literature lacks studies that probe the effects of this compound on serotonergic systems in any research models. While the serotonin receptor family is a significant area of pharmacological research, no connection to this compound has been established. capes.gov.brresearchgate.netwikipedia.org

Exploring Imidazoline-2 Binding Site Interactions

There is no available data on the interaction between this compound and imidazoline-2 binding sites. The pharmacology of imidazoline (B1206853) receptors is an active area of investigation, but no studies have linked these receptors to iodoquinoline derivatives like this compound. mdpi.comresearchgate.net

Non-Receptor Mediated Biological Interactions

Beyond a suggested affinity for melanin, which is a pigment and not a receptor in the classical sense, there is no information on other non-receptor mediated biological interactions of this compound. nih.govresearchgate.net

Subcellular Distribution and Retention Dynamics

The primary application of this compound as a tumor imaging agent implies that it distributes to and is retained within tumor tissues. ontosight.aiderangedphysiology.com One study noted its uptake in melanoma. nih.gov However, detailed studies on its subcellular distribution and the specific dynamics of its retention within cells or organelles are not described in the available literature. Research on other quinoline derivatives has indicated accumulation in mitochondria, but this has not been specifically demonstrated for this compound. researchgate.net

Iomethin I 125 As a Research Tool and Tracer Development

Conceptual Design of Novel Iomethin I 125-Based Radiotracers

The development of novel radiotracers using this compound is rooted in its inherent tumor-localizing properties. The conceptual design of new tracers based on this molecule often involves leveraging its core quinoline (B57606) structure, which has shown affinity for certain biological environments, such as those rich in metal ions or overexpressing specific receptors.

The design process for new this compound-based radiotracers typically begins with identifying a biological target associated with a specific disease, such as a receptor that is overexpressed in cancer cells. For instance, research on similar radioiodinated quinoline derivatives has focused on targeting the platelet-derived growth factor receptor β (PDGFRβ), which is implicated in several malignant tumors. nih.gov The core idea is to modify the this compound molecule to enhance its binding affinity and specificity for such targets. This often involves the synthesis of a series of derivatives with structural modifications aimed at improving their biological activity.

Optimization Strategies for Enhanced Target Specificity

To be effective as a research tool, a radiotracer must exhibit high specificity for its intended target, minimizing off-target binding that can lead to ambiguous or misleading results. Several strategies are employed to optimize the target specificity of this compound-based radiotracers.

Development of Ligands for Specific Biomarkers

A key optimization strategy is the development of ligands that can be attached to this compound to target specific biomarkers. These biomarkers can be proteins, enzymes, or other molecules that are unique to a particular disease state. For example, in the context of cancer research, ligands are designed to bind to receptors that are abundant on the surface of tumor cells.

The development of such ligands involves a detailed understanding of the three-dimensional structure of the target biomarker. This allows for the rational design of molecules that will fit into the binding sites of the target with high affinity and selectivity. The process often involves synthesizing and screening a library of potential ligands to identify the most promising candidates.

Design of Probes for Cellular Phenotypes

Beyond targeting specific biomarkers, this compound-based probes can be designed to investigate cellular phenotypes. For instance, some quinoline derivatives have been explored for their ability to bind in environments with high concentrations of metal ions, which can be a feature of certain tumor microenvironments.

The design of these probes focuses on creating molecules that respond to specific physiological conditions within the cell or its surroundings. This could include changes in pH, redox state, or the presence of specific enzymes. By designing this compound probes that are sensitive to these phenotypic characteristics, researchers can gain insights into the metabolic and functional state of cells in research models.

Creation of Disease-Relevant Radiopharmaceuticals for Research

The ultimate goal of these design and optimization efforts is the creation of disease-relevant radiopharmaceuticals for preclinical research. These tools are invaluable for studying disease progression, evaluating the efficacy of new therapies, and understanding the underlying biological mechanisms of disease in animal models.

An example of this approach is the development of radioiodinated quinoline derivatives for imaging tumors. acs.org Research has demonstrated that certain radioiodinated quinoline compounds exhibit selective uptake in tumor tissues, allowing for their visualization using imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.gov These findings in animal models are crucial for validating the potential of new radiopharmaceuticals before they can be considered for any clinical application.

Conjugation of this compound to Nanocarriers and Bioconjugates for Research Applications

The versatility of this compound as a research tool is further expanded by its ability to be conjugated to nanocarriers and other biomolecules. This approach combines the radioactive signaling of I-125 with the unique properties of nanomaterials and bioconjugates, opening up new avenues for research.

Radiotracers for Nanoparticle Tracking in Research Models

A significant application of conjugating this compound to nanocarriers is in the tracking of these nanoparticles in vivo. Understanding the biodistribution and pharmacokinetics of nanomedicines is critical for their development, and radiolabeling provides a sensitive and quantitative method for this purpose. kcl.ac.uk

The process of radiolabeling nanoparticles with Iodine-125 (B85253) can be achieved through various methods, including direct and indirect labeling. kcl.ac.uk Direct labeling involves the direct attachment of the radionuclide to the nanoparticle surface, while indirect labeling utilizes a chelator or a linker molecule to attach the I-125. kcl.ac.uk

However, a key challenge in the use of radioiodinated nanoparticles is the potential for in vivo deiodination, where the iodine isotope detaches from the nanocarrier. nih.gov This can lead to the accumulation of free iodine in tissues like the thyroid, potentially confounding the interpretation of biodistribution studies. nih.gov Therefore, the development of stable conjugation chemistries is a critical area of research.

Below is a table summarizing research findings related to the development and evaluation of radioiodinated compounds for research purposes:

| Research Focus | Compound/Tracer | Key Findings | Reference |

| PDGFRβ Imaging | [¹²⁵I]8 (benzo[d]imidazole-quinoline derivative) | Showed higher uptake in PDGFRβ-positive cells compared to other derivatives. Tumor accumulation was observed in mouse models. | nih.gov |

| Tumor Imaging | I-125 Clioquinol (CQ) | Demonstrated higher uptake in prostate tumor lesions compared to normal tissue, with uptake correlating with tumor grade. | |

| c-Met Receptor Imaging | ¹²⁵I-labeled c-Met-binding peptides | Peptides with linkers showed varying cellular internalization and tumor uptake in glioma xenograft-bearing mice. | nih.gov |

| Melanoma Therapy Research | ¹³¹I-ICF01012 (quinoxaline derivative) | Showed high, specific, and long-lasting uptake in melanoma, leading to a significant anti-tumoral effect in mouse models. | nih.gov |

| Antibody Tracking | ¹²⁵I-KRYRR-anti-CD105-mAbs | Indirect radioiodination method reduced in vivo deiodination and improved tumor retention of the antibody. | nih.gov |

The development of this compound as a research tracer stems from the critical role of amino acids, like methionine, in cellular function and proliferation. Cancer cells, for instance, often exhibit increased amino acid metabolism to support their rapid growth, making radiolabeled amino acids valuable probes for tumor imaging and characterization. nih.gov The selection of Iodine-125 as the radiolabel is due to its convenient half-life of 59.4 days and its emission of low-energy gamma rays, which are suitable for in vitro assays and preclinical imaging studies. nih.gov

Research into amino acid transport systems has been a key area for the application of such tracers. Studies have focused on elucidating the mechanisms by which cells take up amino acids. For example, research on related iodinated amino acid analogs, such as 3-[125I]iodo-alpha-methyl-L-tyrosine ([125I]IMT), has been instrumental in characterizing the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancer. kanazawa-u.ac.jpmednexus.org While direct studies on this compound are less prevalent in publicly accessible literature, the principles of its use are based on the established understanding of methionine metabolism and transport. Methionine is a precursor for protein synthesis and is involved in numerous metabolic pathways, and its uptake is often upregulated in malignant tissues. nih.govnih.gov

The development of radiolabeled tracers like this compound involves synthesizing the non-radioactive compound and then introducing the radioisotope. The synthesis of related compounds, such as (m-[125I]iodobenzyl)trozamicol, has been detailed in the scientific literature, providing a basis for the methods used for this compound. Preclinical evaluations in animal models are crucial to determine the biodistribution and tumor-targeting efficacy of the tracer. These studies provide data on the uptake of the tracer in various organs and tumors over time, which is essential for assessing its potential for diagnostic imaging.

Iodination of Proteins and Peptides for Research Applications

The use of Iodine-125 extends beyond small molecule tracers to the labeling of larger biomolecules like proteins and peptides. Radioiodination is a well-established technique for rendering these molecules detectable in a variety of research applications, including radioimmunoassays, receptor binding studies, and in vivo imaging.

Several methods have been developed for the iodination of proteins and peptides, each with its own advantages and considerations. These methods typically target specific amino acid residues within the protein structure.

Direct Iodination: This approach involves the direct electrophilic substitution of iodine onto tyrosine or histidine residues. Oxidizing agents are used to convert iodide (I-) to a reactive iodinating species. Common methods include:

Chloramine-T Method: A strong oxidizing agent that facilitates rapid and efficient iodination. However, its harsh conditions can potentially damage sensitive proteins.

Iodo-Gen Method: This method utilizes a water-insoluble oxidizing agent, 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodo-Gen), which is coated onto the reaction vessel. This solid-phase approach offers a milder alternative to the Chloramine-T method, minimizing protein damage.

Lactoperoxidase Method: An enzymatic method that uses lactoperoxidase and a small amount of hydrogen peroxide to catalyze the iodination of tyrosine residues. It is considered a gentle method suitable for delicate proteins.

Indirect Iodination (Conjugation Labeling): This strategy involves labeling a small molecule, or prosthetic group, which is then conjugated to the protein or peptide. The Bolton-Hunter reagent is a classic example of this approach. This N-succinimidyl ester of 3-(4-hydroxyphenyl)propionic acid is first iodinated and then reacts with primary amino groups (lysine residues and the N-terminus) on the protein. This method is particularly useful for proteins that lack accessible tyrosine residues or are sensitive to oxidation.

The choice of iodination method depends on the specific protein or peptide, the desired specific activity, and the need to preserve biological activity. The table below summarizes key characteristics of common iodination techniques.

| Iodination Method | Target Residue(s) | Key Characteristics |

| Chloramine-T | Tyrosine, Histidine | High efficiency, rapid reaction; can be harsh on proteins. |

| Iodo-Gen | Tyrosine, Histidine | Milder than Chloramine-T, solid-phase reaction minimizes protein exposure to oxidizing agent. |

| Lactoperoxidase | Tyrosine | Enzymatic and gentle; suitable for sensitive proteins. |

| Bolton-Hunter Reagent | Lysine, N-terminus | Indirect method, avoids oxidation of the target protein; useful for proteins lacking tyrosine. |

While the direct use of this compound for the iodination of proteins is not a standard application, the principles of radioiodination are fundamental to the broader field of radiotracer development and application in which this compound plays a role.

Methodological Frameworks in Iomethin I 125 Research

Analytical Chemistry Techniques for Compound Characterization

The characterization of Iomethin I 125 necessitates a suite of analytical methods to ensure its identity, purity, and stability, which are critical for its potential use in medical imaging.

Advanced Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are fundamental techniques in the analysis of radiopharmaceuticals like this compound.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone for the purification and quality control of this compound. This technique allows for the separation of the radiolabeled compound from non-radiolabeled precursors, byproducts, and any potential degradation products. While specific HPLC methodologies for this compound are not extensively detailed in publicly available literature, the analysis of structurally similar radiolabeled compounds provides a relevant methodological framework. For instance, the analysis of other iodine-125 (B85253) labeled molecules often employs reversed-phase HPLC, which separates compounds based on their hydrophobicity.

A typical HPLC system for radiochemical analysis would consist of:

A stationary phase, often a C18 column, which is a silica-based support with octadecyl carbon chains.

A mobile phase, which is a mixture of solvents such as acetonitrile (B52724) and water, often with a modifying agent like trifluoroacetic acid to improve peak shape.

A detector system that includes a UV detector to identify the non-radioactive components and a radioactivity detector (e.g., a scintillation counter) to quantify the radiolabeled species.

The retention time, the time it takes for a specific compound to travel through the column to the detector, is a key parameter for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantification and the determination of radiochemical purity.

Thin-Layer Chromatography (TLC):

TLC is another crucial method for assessing the radiochemical purity of this compound. It is a simpler and more rapid technique compared to HPLC, making it suitable for routine quality control. In radio-TLC, a small spot of the radiolabeled compound is applied to a stationary phase, which is a thin layer of adsorbent material (e.g., silica (B1680970) gel) on a plastic or glass plate. The plate is then placed in a developing chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the sample at different rates, leading to their separation.

The distribution of radioactivity on the TLC plate is then analyzed using a radio-TLC scanner. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify the different radioactive species. For this compound, this technique would be used to quantify the percentage of the desired radiolabeled compound versus impurities such as free radioiodide.

| Chromatographic Technique | Principle of Separation | Typical Application for this compound | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | - Purification of the final product- Quantification of radiochemical purity- Stability studies | - Retention Time- Peak Area- Mobile Phase Composition- Column Type |

| Thin-Layer Chromatography (TLC) | Differential migration of components on a stationary phase due to a mobile phase. | - Rapid assessment of radiochemical purity- Detection of free radioiodide | - Retention Factor (Rf)- Solvent System |

Spectroscopic and Radiometric Detection Methods

The radioactive nature of this compound necessitates the use of specialized detection methods.

Gamma Spectroscopy:

Gamma spectroscopy is employed to identify and quantify the radionuclide present, in this case, Iodine-125. Iodine-125 decays via electron capture, emitting characteristic gamma rays and X-rays with energies primarily around 27-35 keV. snmjournals.orgresearchgate.net A high-purity germanium (HPGe) detector is often used for this purpose due to its excellent energy resolution, which allows for the clear identification of the specific photopeaks of Iodine-125 and any potential radionuclidic impurities.

Autoradiography:

Autoradiography is a technique used to visualize the distribution of a radiolabeled substance within a biological sample. In the context of this compound research, tissue sections from preclinical models administered with the compound can be exposed to a photographic film or a phosphor imaging plate. The radiation emitted from the Iodine-125 will create an image on the detector, revealing the microscopic distribution of the compound within the tissue. This can provide valuable information on the specific binding sites of this compound, for example, within melanoma tumors.

Preclinical Imaging Modalities Utilizing Iodine-125

Preclinical imaging plays a pivotal role in evaluating the in vivo behavior of this compound, with Single Photon Emission Computed Tomography (SPECT) being the primary modality.

Single Photon Emission Computed Tomography (SPECT) in Preclinical Models

SPECT is a nuclear medicine imaging technique that provides three-dimensional information about the distribution of a radiopharmaceutical in the body. For preclinical research, dedicated small-animal SPECT systems with high resolution and sensitivity are utilized.

This compound, due to its emission of low-energy photons, is a suitable radionuclide for preclinical SPECT imaging. researchgate.net Studies involving I-125 labeled compounds in animal models, typically mice or rats bearing human tumor xenografts (e.g., melanoma), are conducted to assess the compound's biodistribution, tumor-targeting efficacy, and pharmacokinetic profile. researchgate.netnih.gov

In a typical preclinical SPECT study with a compound like this compound, the radiotracer is administered to the animal model, and a series of SPECT scans are acquired over time. These scans are often co-registered with computed tomography (CT) images to provide anatomical context to the functional SPECT data. The resulting images allow researchers to visualize the accumulation of this compound in the tumor and other organs, and to quantify the uptake in terms of the percentage of the injected dose per gram of tissue (%ID/g). This data is crucial for determining the potential of this compound as a melanoma imaging agent. nih.gov

| Imaging Parameter | Description | Relevance to this compound Research |

| Biodistribution | The distribution of the compound throughout the body's organs and tissues over time. | Determines the uptake and retention of this compound in the target (melanoma) versus non-target organs. |

| Tumor-to-Background Ratio | The ratio of the radioactivity concentration in the tumor to that in surrounding healthy tissue. | A key indicator of the imaging agent's ability to provide clear contrast for tumor visualization. |

| Pharmacokinetics | The study of the absorption, distribution, metabolism, and excretion of the compound. | Provides insights into the clearance rate and biological half-life of this compound. |

Computational and In Silico Research Methodologies

Computational approaches are increasingly being used in radiopharmaceutical research to predict the properties of new compounds and to understand their interactions with biological targets at a molecular level.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools that can be applied to investigate the interaction of this compound with its putative biological target, which is believed to be melanin (B1238610) in the case of melanoma. nih.gov

Molecular Modeling: This involves creating a three-dimensional model of the this compound molecule using computational chemistry software. The model can be used to calculate various physicochemical properties of the compound, such as its shape, size, and electronic properties.

Molecular Docking: This is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor, which could be a model of the melanin polymer). The docking process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, which is a measure of the strength of the interaction.

For quinoline (B57606) derivatives, the class of compounds to which this compound belongs, docking studies have been used to investigate their binding to various biological targets, including enzymes and receptors implicated in cancer. These studies can help to:

Identify the key amino acid residues or structural features of the target that are involved in the binding interaction.

Predict the binding energy and affinity of the compound for its target.

Guide the design of new derivatives with improved binding properties.

Virtual Ligand Screening Approaches

Virtual ligand screening (VLS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov For a compound like this compound, which targets melanoma, VLS would be instrumental in identifying novel quinoline derivatives with potentially higher affinity and selectivity for melanoma-associated targets. nih.govacs.org

The general process for virtual screening of compounds structurally similar to this compound would involve several key steps:

Target Identification and Preparation: The first step is to identify a relevant biological target in melanoma. For melanin-avid compounds, this can be challenging as the binding is often to a biopolymer rather than a specific protein pocket. However, for quinoline derivatives, specific enzyme targets like human dihydrofolate reductase (hDHFR) or GLI1 have been explored in melanoma research. nih.govmdpi.com A high-resolution 3D structure of the target protein, typically from X-ray crystallography or cryo-electron microscopy, is prepared for docking.

Ligand Library Preparation: A digital library of quinoline derivatives would be created. This could include variations on the iodo-substituent, the dimethylaminopropyl side chain, and other modifications to the quinoline core. nih.govnih.gov Each molecule's 3D conformation is generated and optimized.

Molecular Docking: Docking simulations are then run to predict the binding pose and affinity of each ligand in the library to the active site of the target protein. nih.govnih.gov Sophisticated scoring functions estimate the binding energy, and the top-scoring compounds are selected as "hits."

Hit-to-Lead Optimization: The most promising virtual hits would then be synthesized and subjected to in vitro testing to confirm their activity. Further computational analysis, such as Quantitative Structure-Activity Relationship (QSAR) studies, can refine the chemical structure to improve potency and reduce potential off-target effects. mdpi.com

The table below illustrates a hypothetical virtual screening workflow that could be applied to identify novel quinoline derivatives inspired by the Iomethin scaffold.

| Step | Description | Tools & Techniques | Objective |

| 1. Target Selection | Identify and validate a key protein target in melanoma, such as GLI1. nih.gov | Literature Review, Genomic Data Analysis | To find a relevant protein for the disease pathway. |

| 2. Receptor Preparation | Obtain and prepare the 3D crystal structure of the target protein (e.g., PDB ID: 2JIV for EGFR). nih.gov | Schrödinger Maestro, AutoDock Tools | To prepare the target for docking simulations. |

| 3. Ligand Database | Compile a virtual library of thousands of quinoline derivatives. nih.gov | ZINC Database, PubChem | To create a diverse set of molecules for screening. |

| 4. Docking & Scoring | Dock the ligand library into the target's binding site and score the interactions. nih.gov | Glide, AutoDock Vina, ICM | To predict binding affinity and identify initial hits. |

| 5. Post-Processing | Filter hits based on docking scores, binding modes, and ADMET properties. | QikProp, FAF-Drugs4 | To select the most promising candidates for experimental validation. |

This table is a generalized representation of a virtual screening process and does not reflect a specific study performed on this compound.

Bioanalytical Assay Development for Radioligand Research

Bioanalytical assays are essential for quantifying a drug and its metabolites in biological matrices like blood, plasma, or tissue. inotiv.com For a radioligand like this compound, these assays are crucial for pharmacokinetic studies, biodistribution analysis, and understanding metabolic stability. nih.govnih.gov The development of a robust bioanalytical method is a prerequisite for any preclinical or clinical investigation.

The development of a bioanalytical assay for this compound would likely focus on two main techniques:

Radiometric Methods: Since the compound contains Iodine-125, a gamma emitter, its concentration in samples can be directly measured using a gamma counter. This method is highly sensitive and specific for the radiolabeled compound. Biodistribution studies in animal models, for instance, rely on dissecting tissues and measuring the radioactivity in each to determine the percentage of the injected dose per gram (%ID/g). nih.gov

Chromatographic Methods: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis of small molecules. inotiv.com While it does not detect the radioisotope directly, it can quantify the parent compound (the non-radioactive iodo-quinoline structure) and its potential metabolites. This is critical for assessing the in vivo stability of the carbon-iodine bond, as deiodination is a common metabolic pathway for radioiodinated pharmaceuticals. nih.gov

A typical validation for a bioanalytical assay for a radiopharmaceutical according to regulatory guidelines would include the parameters outlined in the table below.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |

| Precision | The closeness of repeated measurements of the same sample. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |

| Sensitivity | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (LLOQ). | Signal-to-noise ratio > 5; accuracy and precision criteria met. |

| Matrix Effect | The influence of matrix components on the ionization of the analyte. | CV of the slopes of calibration curves in different matrix lots should be ≤15%. |

| Stability | The chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term). | Mean concentration should be within ±15% of the nominal concentration. |

This table represents standard bioanalytical method validation parameters and is not based on a specific validated assay for this compound.

For this compound, a key challenge would be to develop an assay that can distinguish the intact radiopharmaceutical from free Iodine-125 that may have been cleaved in vivo. This is often achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector, which can separate the different chemical forms before quantification.

Advancing the Research Frontier of Iomethin I 125

Exploration of New Preclinical Research Applications

Iomethin I 125, chemically identified as N'-(7-iodo-125I-4-quinolinyl)-N,N-dimethyl-1,3-propanediamine, has been a subject of preclinical investigation primarily for its potential as a tumor-localizing agent. The core of its application lies in the quinoline (B57606) structure, which has shown affinity for melanin (B1238610), making it a candidate for imaging melanin-producing tumors, such as ocular melanoma.

Preclinical studies, often utilizing animal models, are fundamental to establishing the utility of a new radiotracer. In the case of this compound and related iodoquinoline derivatives, these studies have been geared towards evaluating their biodistribution, tumor uptake, and imaging characteristics using techniques like Single Photon Emission Computed Tomography (SPECT). For instance, research has explored the uptake of radioiodinated quinoline analogues in animal models bearing melanoma xenografts. These studies are crucial for determining the tracer's specificity and sensitivity for the target tissue.

While specific preclinical data for this compound is not extensively published in recent literature, the collective findings for radioiodinated quinoline derivatives provide a strong basis for its continued exploration. The table below illustrates the typical biodistribution data obtained in such preclinical studies, showcasing the preferential accumulation in tumor tissue versus other organs.

| Organ/Tissue | Representative Uptake (% Injected Dose/gram) |

| Blood | 1.5 ± 0.3 |

| Liver | 3.2 ± 0.7 |

| Kidney | 2.5 ± 0.5 |

| Muscle | 0.8 ± 0.2 |

| Tumor | 8.9 ± 1.5 |

This table represents hypothetical data based on typical findings for tumor-avid radiotracers in preclinical models and is for illustrative purposes.

The exploration of new preclinical applications for this compound extends beyond melanoma. Given the diverse biological roles of quinoline-containing compounds, researchers are investigating their potential for targeting other cancer types and disease processes where specific biomarkers can be bound by this class of molecules.

Interdisciplinary Approaches in Radiopharmaceutical Sciences

The journey of a radiopharmaceutical like this compound from concept to potential clinical use is a testament to the power of interdisciplinary collaboration. The development and evaluation of such a specialized compound require a convergence of expertise from several scientific fields:

Medicinal Chemistry: Chemists are responsible for the design and synthesis of the quinoline-based molecule, optimizing its structure for target affinity, selectivity, and pharmacokinetic properties.

Radiochemistry: This field focuses on the intricate process of incorporating the radioactive isotope, Iodine-125 (B85253), into the Iomethin molecule. This involves developing robust radiolabeling methods that are efficient and produce a stable, high-purity product.

Nuclear Physics: Expertise in nuclear physics is essential for understanding the decay properties of Iodine-125 and for the development of appropriate imaging instrumentation, such as SPECT scanners, that can accurately detect the emitted radiation.

Molecular Biology and Pharmacology: These disciplines are crucial for identifying and validating the biological targets of this compound. Understanding the mechanism of interaction at a molecular level is key to interpreting the imaging results and predicting the tracer's behavior.

Animal Science and Veterinary Medicine: The use of animal models in preclinical studies requires specialized knowledge in animal handling, welfare, and the creation of disease models that accurately mimic human conditions.

Medical Imaging and Data Science: Specialists in this area are responsible for acquiring and analyzing the images generated from preclinical SPECT scans. They develop and apply sophisticated algorithms to quantify tracer uptake and interpret the findings in a biologically meaningful context.

This collaborative effort ensures that all aspects of the radiotracer's performance, from its chemical synthesis to its biological activity, are thoroughly investigated before it can be considered for further development.

Future Directions in this compound Radiotracer Innovation

The future of this compound and related radiotracers is poised for exciting advancements, driven by ongoing innovation in radiopharmaceutical sciences. Several key areas are likely to be the focus of future research:

Theranostic Applications: A significant future direction is the development of "theranostic" pairs. This involves using Iomethin labeled with a diagnostic isotope like Iodine-123 (for SPECT) or Iodine-124 (for PET) to identify and characterize tumors, followed by treatment with the same or a similar molecule labeled with a therapeutic isotope, such as Iodine-131 or an alpha-emitter. This approach allows for a highly personalized treatment strategy.

Structural Modifications for Improved Targeting: Future research will likely focus on modifying the chemical structure of Iomethin to enhance its binding affinity and specificity for tumor-associated targets. This could involve the synthesis of new analogues with different substituents on the quinoline ring or alterations to the linker chain. The goal of these modifications would be to improve the tumor-to-background signal ratio, leading to clearer diagnostic images.

| Potential Modification | Expected Improvement |

| Alteration of the linker chain length | Optimization of pharmacokinetics and biodistribution |

| Introduction of different functional groups | Enhanced binding affinity and specificity to target |

| Chelation of alternative radionuclides | Development of PET imaging or therapeutic agents |

This table outlines potential future research directions and their anticipated outcomes.

Advanced Imaging Technologies: The continuous improvement of preclinical and clinical imaging systems, such as the development of high-resolution SPECT and PET scanners, will enable a more detailed and quantitative evaluation of this compound's performance. These technological advancements will provide researchers with a clearer understanding of the tracer's in vivo behavior.

Exploration of New Targets: While the initial focus has been on melanoma, future preclinical studies may explore the utility of this compound for imaging other malignancies or disease states. This will require a deeper understanding of the molecular targets to which iodoquinoline derivatives bind and the expression of these targets in various pathologies.

Q & A

Q. What are the standard analytical methods for characterizing Iomethin I 125 in preclinical studies?

To characterize this compound, researchers should employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential for structural confirmation and purity assessment. Mass spectrometry (MS) can verify molecular weight and isotopic labeling efficiency. For radiochemical purity, gamma spectroscopy is critical due to the iodine-125 isotope. Ensure experimental protocols align with reproducibility standards, such as documenting solvent systems, column specifications, and calibration curves. Cross-validate results with peer-reviewed studies to confirm methodological robustness .

Q. How can researchers determine the stability of this compound under varying physiological conditions?

Stability studies should involve controlled experiments mimicking physiological environments (e.g., pH 7.4 buffer, serum-containing media). Use HPLC or radio-TLC to monitor degradation products over time. Assess temperature sensitivity by storing samples at 4°C, 25°C, and 37°C, and quantify decomposition rates using regression models. Include negative controls (e.g., non-radioactive analogs) to distinguish radiolysis from chemical instability. Document uncertainties in decay correction and half-life calculations to ensure data reliability .

Q. What protocols are recommended for synthesizing and purifying this compound in academic settings?

Synthesis should follow radiochemical guidelines for iodine-125 labeling, such as chloramine-T or iodogen methods. Optimize reaction parameters (e.g., molar ratios, incubation time) via Design of Experiments (DOE). Purification requires size-exclusion chromatography or dialysis to remove unincorporated iodine-125. Validate purity using radio-HPLC and compare retention times with non-radioactive standards. Include step-by-step procedural details in supplementary materials to enable replication .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s target binding affinity?

Q. What strategies optimize the pharmacokinetic profiling of this compound in vivo?

Use a tiered approach:

- Tier 1 : Pilot biodistribution studies in rodent models with gamma counting of tissues. Apply non-compartmental analysis (NCA) for AUC and clearance rates.

- Tier 2 : Mechanistic modeling (e.g., PBPK) to extrapolate species differences. Validate with microautoradiography or PET imaging for spatial resolution.

- Tier 3 : Integrate metabolite ID via radio-HPLC-MS/MS to distinguish parent compound from radioactive metabolites. Address ethical considerations by adhering to institutional guidelines for radioactive material use .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies may stem from off-target effects or metabolic instability. Mitigate this by:

- Performing knock-in/knockout studies to confirm target specificity.

- Using isotope tracing to track metabolite formation in vivo.

- Applying systems biology tools (e.g., pathway enrichment analysis) to identify compensatory mechanisms. Document limitations in translational relevance, such as differences in protein expression across models .

Methodological and Ethical Considerations

Q. What are best practices for incorporating this compound data into interdisciplinary studies (e.g., multi-omics)?

Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

Q. How should researchers structure publications to highlight novel findings on this compound while addressing limitations?

Follow IMRAD (Introduction, Methods, Results, Discussion) structure:

- Introduction : Clearly state the research gap (e.g., "Prior studies lack kinetic resolution of this compound’s off-target effects").

- Methods : Detail radio-TLC conditions and statistical models in supplementary files.

- Results : Use visual abstracts to summarize key mechanisms.

- Discussion : Contrast findings with literature, explicitly addressing contradictions (e.g., "Unlike Smith et al., our data suggest pH-dependent stability"). Adhere to journal guidelines for referencing and data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.